Welcome to the BenchChem Online Store!
molecular formula C10H16Cl2 B8682980 1,6-Dichloro-3,3,6-trimethylhept-1-yne CAS No. 109749-70-4

1,6-Dichloro-3,3,6-trimethylhept-1-yne

Cat. No. B8682980
M. Wt: 207.14 g/mol
InChI Key: QFSURJYBQNJGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04816602

Procedure details

1.68 g of 1,1,1,6-tetrachloro-3,3,6-trimethylheptane is combined in 4 ml of dichloromethane with 10 ml of 40% aqueous sodium hydroxide solution and 0.52 g of "Aliquat" 336, and heated under reflux for 17 hours. Then the reaction mixture is allowed to cool, combined with 20 ml of dichloromethane, the organic phase is separated, washed with water, and dried over calcium chloride. The solution is then concentrated under vacuum, yielding 1,6-dichloro-3,3,6-trimethyl-1-heptyne as an oily crude product.
Name
1,1,1,6-tetrachloro-3,3,6-trimethylheptane
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)(Cl)[CH2:3][C:4]([CH3:12])([CH3:11])[CH2:5][CH2:6][C:7]([Cl:10])([CH3:9])[CH3:8].[OH-].[Na+]>ClCCl>[Cl:1][C:2]#[C:3][C:4]([CH3:12])([CH3:11])[CH2:5][CH2:6][C:7]([Cl:10])([CH3:8])[CH3:9] |f:1.2|

Inputs

Step One
Name
1,1,1,6-tetrachloro-3,3,6-trimethylheptane
Quantity
1.68 g
Type
reactant
Smiles
ClC(CC(CCC(C)(C)Cl)(C)C)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC#CC(CCC(C)(C)Cl)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.